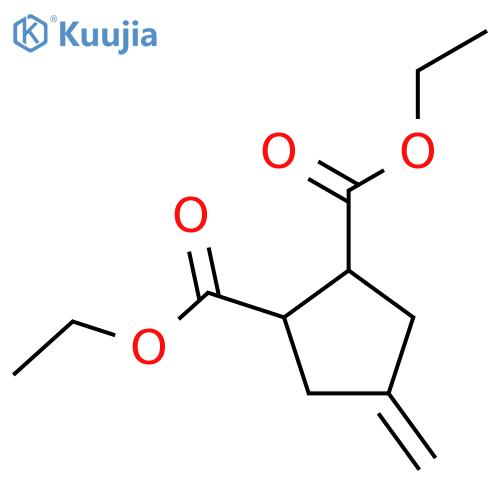Cas no 343956-49-0 (Diethyl 4-methylenecyclopentane-1,2-dicarboxylate)

343956-49-0 structure
商品名:Diethyl 4-methylenecyclopentane-1,2-dicarboxylate
CAS番号:343956-49-0
MF:C12H18O4
メガワット:226.268924236298
MDL:MFCD08543452
CID:2857895
Diethyl 4-methylenecyclopentane-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Diethyl 4-methylenecyclopentane-1,2-dicarboxylate
- diethyl 4-methylidenecyclopentane-1,2-dicarboxylate
- 1,2-diethyl 4-methylidenecyclopentane-1,2-dicarboxylate
- Diethyl 4-methylene-1,2-cyclopentanedicarboxylate #
- 1,2-Cyclopentanedicarboxylic acid, 4-methylene-, diethyl ester, cis-
-
- MDL: MFCD08543452
- インチ: 1S/C12H18O4/c1-4-15-11(13)9-6-8(3)7-10(9)12(14)16-5-2/h9-10H,3-7H2,1-2H3
- InChIKey: VRFHDEASKDWEHW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CC(=C)CC1C(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 267
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 1.4
Diethyl 4-methylenecyclopentane-1,2-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D405927-10g |
4-Methylene-cyclopentane-1,2-dicarboxylic acid diethyl ester |
343956-49-0 | 95% | 10g |
$1980 | 2024-08-03 | |
| eNovation Chemicals LLC | D405927-5g |
4-Methylene-cyclopentane-1,2-dicarboxylic acid diethyl ester |
343956-49-0 | 95% | 5g |
$1480 | 2024-08-03 | |
| eNovation Chemicals LLC | D405927-10g |
4-Methylene-cyclopentane-1,2-dicarboxylic acid diethyl ester |
343956-49-0 | 95% | 10g |
$1980 | 2025-02-19 | |
| eNovation Chemicals LLC | D405927-5g |
4-Methylene-cyclopentane-1,2-dicarboxylic acid diethyl ester |
343956-49-0 | 95% | 5g |
$1480 | 2025-02-19 | |
| eNovation Chemicals LLC | D405927-10g |
4-Methylene-cyclopentane-1,2-dicarboxylic acid diethyl ester |
343956-49-0 | 95% | 10g |
$1980 | 2025-02-18 | |
| eNovation Chemicals LLC | D405927-5g |
4-Methylene-cyclopentane-1,2-dicarboxylic acid diethyl ester |
343956-49-0 | 95% | 5g |
$1480 | 2025-02-18 |
Diethyl 4-methylenecyclopentane-1,2-dicarboxylate 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
343956-49-0 (Diethyl 4-methylenecyclopentane-1,2-dicarboxylate) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
